N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-Benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a benzyl-substituted carboxamide at position 4.
The synthesis of such derivatives typically involves Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the carboxamide group via coupling reactions with amines . The presence of the 4-bromophenyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions in crystalline states .
Properties
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEASZDFYHNYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 4-bromobenzylamine, is converted to the corresponding azide using sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Amidation: The resulting triazole is then subjected to amidation with benzylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of benzylamine with 4-bromobenzoyl chloride and 5-methyl-1H-1,2,3-triazole under controlled conditions. The resulting compound is characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Synthetic Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzylamine + 4-Bromobenzoyl Chloride + 5-Methyl-1H-1,2,3-triazole | Solvent (e.g., DMF), Base (e.g., triethylamine) | This compound |
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Key Findings:
- In vitro Studies: The compound has been tested using standard methods like the disk diffusion method and broth microdilution to determine minimum inhibitory concentrations (MICs). Results indicate effective inhibition of bacterial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms.
Case Studies:
- MCF7 Breast Cancer Cells: In vitro assays revealed that this compound exhibited cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells.
- Mechanism of Action: Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring and benzene moieties can significantly influence its potency.
Highlighted Modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Generally increases antimicrobial activity |
| Variation in alkyl chain length | Alters lipophilicity and cellular uptake |
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Substituent Effects on Structural and Physical Properties
The structural and functional properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituents at the 1-aryl and carboxamide positions. Below is a comparative analysis with key analogs:
Key Observations :
- Carboxamide Substituents : Benzyl groups (target compound) offer greater hydrophobicity than acetyl or methoxy-substituted derivatives, impacting solubility and membrane permeability .
- Synthetic Yields : Derivatives with electron-donating groups (e.g., methoxy) or sterically simple amines (e.g., benzylamine) exhibit higher yields (>85%) compared to bulky or electron-poor substituents .
Crystallographic and Packing Comparisons
- Isostructurality : Compounds 4 and 5 in (4-chloro- and 4-fluoro-substituted analogs) are isostructural but exhibit slight packing adjustments to accommodate halogen size differences. Bromine’s larger atomic radius in the target compound may lead to distinct unit cell parameters .
- Intermolecular Interactions : The target compound’s bromine atom likely participates in C–Br···π or C–Br···N interactions, as seen in related structures, whereas chloro analogs prioritize C–Cl···O contacts .
Biological Activity
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound is particularly noted for its potential anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail its biological activity based on available research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 343.21 g/mol. The structure features a triazole ring, which contributes significantly to its biological activity.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.21 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of triazoles have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Case Study:
A study evaluated the anti-inflammatory effects of various triazole derivatives in vitro and in vivo. The results showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, thereby exhibiting antifungal activity.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 25 |
| Candida albicans | 20 | 30 |
Anticancer Properties
Triazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.
Case Study:
In a recent study, this compound was tested against various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in breast and colon cancer cells through apoptosis induction .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
Potential Targets
- Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could modulate receptor activity associated with pain and inflammation.
- Gene Expression Regulation: By affecting transcription factors involved in inflammatory responses.
Q & A
Basic Questions
Q. What are the key structural and physicochemical properties of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Answer : The compound contains a 1,2,3-triazole core with a 4-bromophenyl group at position 1, a methyl group at position 5, and a benzyl carboxamide at position 4. Key properties include a melting point of 188°C, molecular weight of 294.01 g/mol, and a calculated logP of 1.6, indicating moderate lipophilicity. Structural elucidation typically employs NMR spectroscopy and single-crystal X-ray diffraction, with SHELXL used for refinement .
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : Synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for yield improvement. For example, analogous triazole derivatives use tert-butyl isocyanide and azide precursors in a one-pot procedure .
Advanced Research Questions
Q. How can structural variations in the triazole core influence biological activity?
- Answer : Substitutions at positions 1, 4, and 5 significantly modulate activity. For instance:
| Substituent Position | Functional Group | Observed Activity |
|---|---|---|
| 1 (Aryl) | 4-Bromophenyl | Enhanced enzyme inhibition (e.g., carbonic anhydrase) |
| 4 (Carboxamide) | Benzyl | Improved selectivity for cancer cell lines |
| 5 (Alkyl) | Methyl | Increased metabolic stability |
| Comparative studies with fluorophenyl or methoxy-substituted analogs reveal that bromine enhances hydrophobic interactions in enzyme binding pockets . |
Q. What experimental strategies address discrepancies in enzyme inhibition data across studies?
- Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Recommended approaches:
- Perform kinetic assays (e.g., Ki determination) under standardized conditions.
- Use X-ray crystallography (refined via SHELXL) to resolve binding modes .
- Compare inhibition profiles with structurally similar compounds (e.g., 5-amino-1-(4-fluorophenyl) analogs) to identify substituent-specific effects .
Q. How can researchers optimize aqueous solubility while retaining bioactivity?
- Answer : Strategies include:
- Introducing hydrophilic groups (e.g., hydroxyl or tertiary amines) at the benzyl carboxamide position.
- Developing prodrugs (e.g., ester derivatives) that hydrolyze in vivo.
- Solubility can be quantified via shake-flask methods, and bioactivity preserved by maintaining the triazole core and bromophenyl group, as shown in fluorophenyl analogs with logP < 2.0 .
Q. What computational and experimental tools are essential for SAR studies?
- Answer :
- Molecular docking : Use programs like AutoDock with SHELX-refined crystal structures to predict binding interactions .
- QSAR modeling : Incorporate topological polar surface area (TPSA) and hydrogen-bonding descriptors to correlate substituent effects with activity .
- In vitro assays : MTT tests for cytotoxicity and fluorometric enzyme inhibition assays (e.g., carbonic anhydrase) validate computational predictions .
Methodological Notes
- Structural Analysis : Single-crystal X-ray diffraction (via SHELXL) and NMR (1H/13C) are critical for confirming regiochemistry and purity .
- Biological Assays : Standardize enzyme sources (e.g., recombinant human isoforms) and include control compounds (e.g., acetazolamide for carbonic anhydrase) to ensure reproducibility .
- Data Interpretation : Cross-reference crystallographic data with inhibition kinetics to resolve conflicting activity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
